molecular formula C12H8N4O2 B15236513 1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine

Cat. No.: B15236513
M. Wt: 240.22 g/mol
InChI Key: YOPITTZBFNHFTL-UHFFFAOYSA-N
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Description

1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrolo[2,3-C]pyridine structure with a nitro group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine typically involves the nitration of a pyridine derivative followed by cyclization reactions. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which is then reacted with sulfur dioxide (SO2) and hydrogen sulfate (HSO-) in water to yield 3-nitropyridine . This intermediate can then undergo further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Hydrazine hydrate is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or hydroxylamine can be used for substitution reactions.

Major Products Formed

    Reduction: Formation of pyrazole derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Nitropyridin-2-YL)-1H-pyrrolo[2,3-C]pyridine is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other nitropyridine derivatives may not be suitable.

Properties

Molecular Formula

C12H8N4O2

Molecular Weight

240.22 g/mol

IUPAC Name

1-(5-nitropyridin-2-yl)pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C12H8N4O2/c17-16(18)10-1-2-12(14-7-10)15-6-4-9-3-5-13-8-11(9)15/h1-8H

InChI Key

YOPITTZBFNHFTL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=CC3=C2C=NC=C3

Origin of Product

United States

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